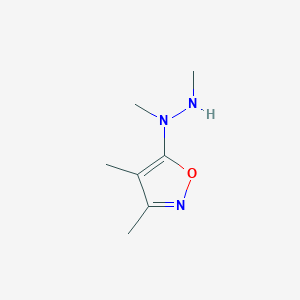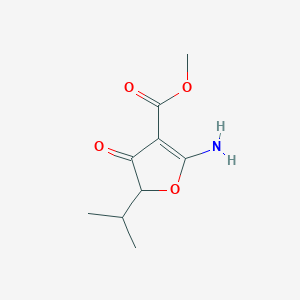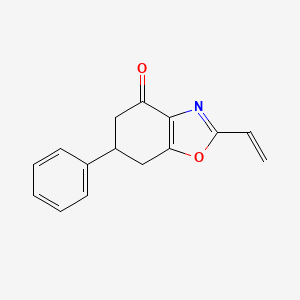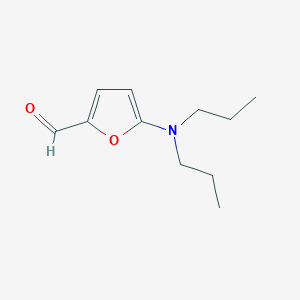
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and methyl groups. The stereochemistry of the compound is defined by the (2R,3S,4S) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry. The use of biocatalysts, such as specific enzymes, can also enhance the selectivity and efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用機序
The mechanism of action of (2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The hydroxymethyl and methyl groups play a role in the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- (2R,3R,4S)-2-(Hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3S,4S)-2-(Hydroxymethyl)tetrahydrothiophene-3,4-diol
Uniqueness
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This combination of features gives it distinct reactivity and interaction profiles compared to other similar compounds.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2R,3S,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-6(10)3-7-4(2-8)5(6)9/h4-5,7-10H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
InChIキー |
OHONSQBTMHWXRV-SRQIZXRXSA-N |
異性体SMILES |
C[C@@]1(CN[C@@H]([C@@H]1O)CO)O |
正規SMILES |
CC1(CNC(C1O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)


![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)




